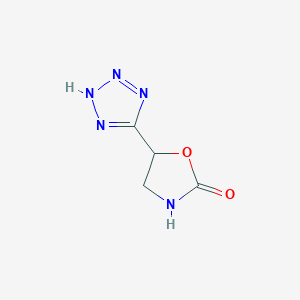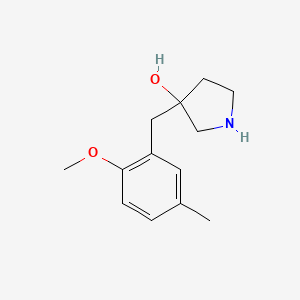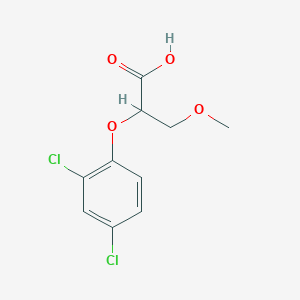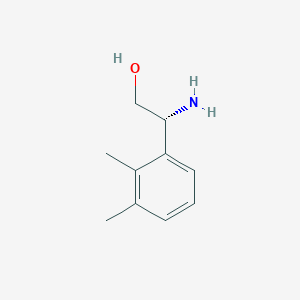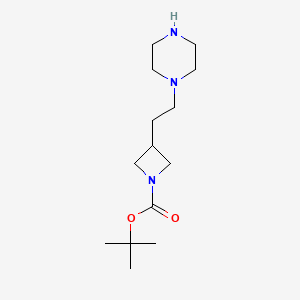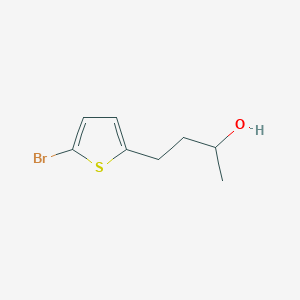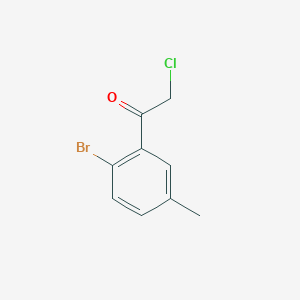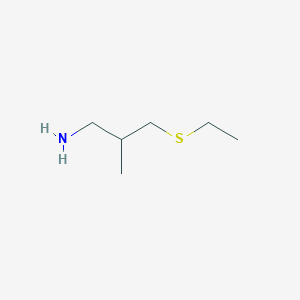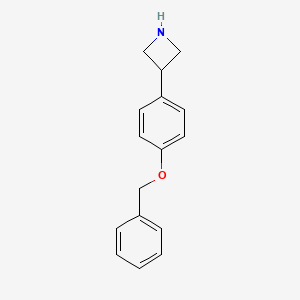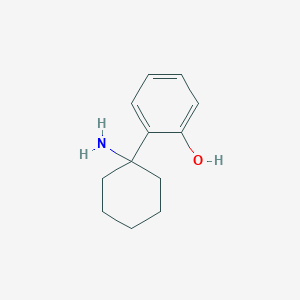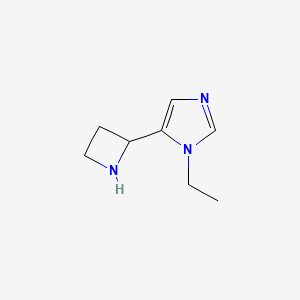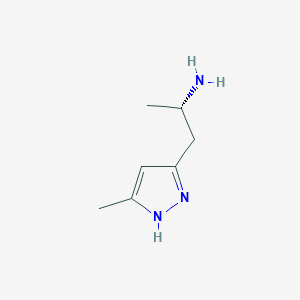
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and an amine group attached to a propan-2-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation at the 5-position.
Chiral Amine Introduction: The chiral center is introduced by reacting the pyrazole derivative with a chiral amine precursor under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
科学的研究の応用
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-1-(5-methyl-1H-pyrazol-3-yl)ethan-2-amine: Similar structure but with an ethan-2-amine chain.
(2S)-1-(5-methyl-1H-pyrazol-3-yl)butan-2-amine: Similar structure but with a butan-2-amine chain.
Uniqueness
The uniqueness of (2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine lies in its specific chiral center and the presence of the pyrazole ring, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
(2S)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
OHGJHBXVKFERPR-YFKPBYRVSA-N |
異性体SMILES |
CC1=CC(=NN1)C[C@H](C)N |
正規SMILES |
CC1=CC(=NN1)CC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




